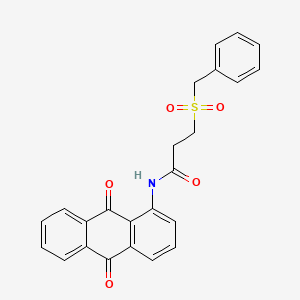
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea” is a chemical molecule that contains a total of 38 bonds. There are 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound includes 2 six-membered rings, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 Pyrimidine . The presence of these functional groups and structural features can influence its reactivity and properties.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the retrieved data. The reactivity of this compound would be influenced by its molecular structure, particularly the presence of functional groups like the pyrimidine ring and the urea derivative .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Research has developed regiospecific one-pot synthesis techniques for pyrimido[4,5-d]pyrimidine derivatives, showcasing the biological significance of these compounds. This synthesis, conducted in solid state under microwave irradiations, provides a convenient method for producing pyrimido[4,5-d]pyrimidine derivatives in excellent yields (Prajapati, Gohain, & Thakur, 2006). Furthermore, the use of 6-[(dimethylamino)methylene]amino uracil in a three-component one-pot condensation under solvent-free conditions highlights an environmentally friendly approach to synthesizing novel dihydropyrimido[4,5-d]pyrimidine derivatives (Prajapati, Borah, & Gohain, 2007).
Supramolecular Chemistry
Studies on 2-Ureido-4[1H]-pyrimidinones have demonstrated their ability to dimerize via strong quadruple hydrogen bond arrays. Detailed analyses of the dimerization constant and lifetime of these dimers provide insights into their stability and potential for creating supramolecular architectures (Söntjens, Sijbesma, Genderen, & Meijer, 2000).
Material Science Applications
Pyrimidine-phthalimide derivatives have been designed as donor–π–acceptor chromophores, demonstrating solid-state fluorescence emission and positive solvatochromism. Their unique photophysical properties, influenced by the push–pull electronic effects of substituents, make them suitable for applications in pH sensing and possibly as components in logic gates (Yan, Meng, Li, Ge, & Lu, 2017).
Chemical Synthesis Enhancements
Microwave-assisted synthesis techniques have been employed to enhance the efficiency of synthesizing acyclonucleobases based on a uracil moiety, demonstrating the potential for higher yields and purer products through the use of modern synthetic methods (Lahsasni, 2013).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-6-4-5-7-12(10)18-14(20)17-11-8-15-13(16-9-11)19(2)3/h4-9H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPRMOBHTDRUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2694318.png)
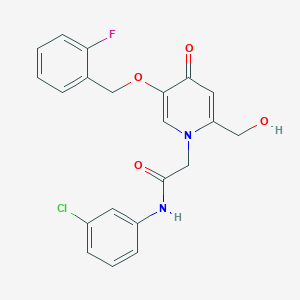
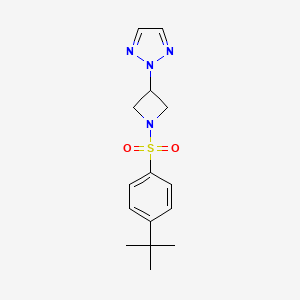

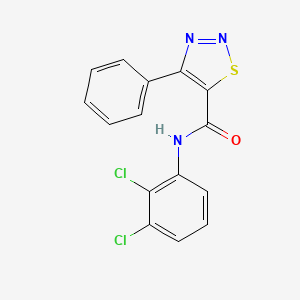
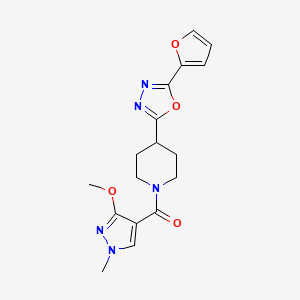

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2694327.png)
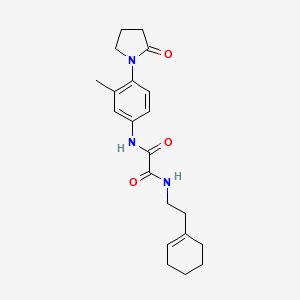
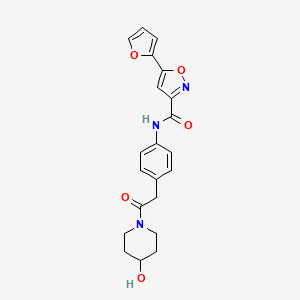
![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
